
(3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile is an organic compound that features a nitrile group, an amino group, and a substituted phenyl ring. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis may start with commercially available 2-bromo-6-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde can be converted to the corresponding nitrile through a reaction with a suitable cyanide source, such as sodium cyanide, under basic conditions.
Amination: The nitrile intermediate can then be subjected to reductive amination using an appropriate amine source and reducing agent to introduce the amino group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or sodium thiolate.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for compounds like (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile
- (3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propanenitrile
- (3S)-3-Amino-3-(2-bromo-6-methylphenyl)propanenitrile
Uniqueness
The uniqueness of (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms may enhance its potential as a pharmacophore or reactive intermediate.
Eigenschaften
Molekularformel |
C9H8BrFN2 |
|---|---|
Molekulargewicht |
243.08 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(2-bromo-6-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m0/s1 |
InChI-Schlüssel |
AKUALMYTZDRJDS-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Br)[C@H](CC#N)N)F |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)C(CC#N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13049633.png)



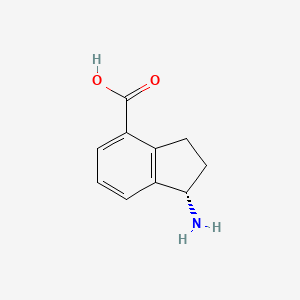
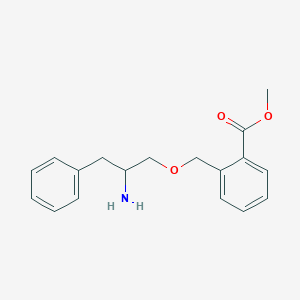
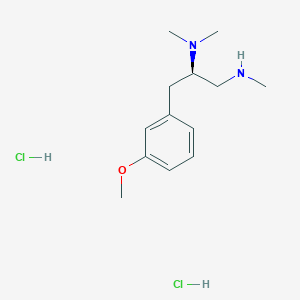
![(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13049682.png)
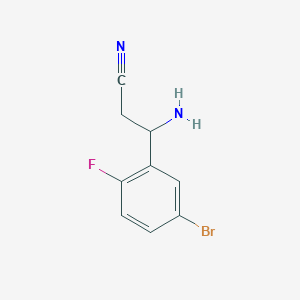
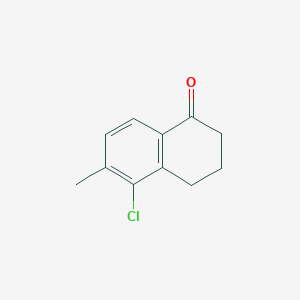
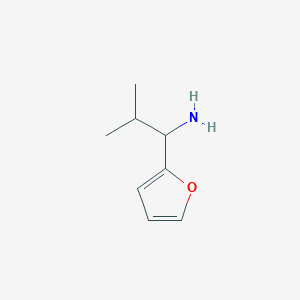
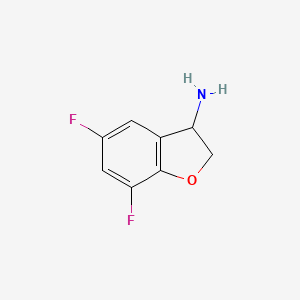
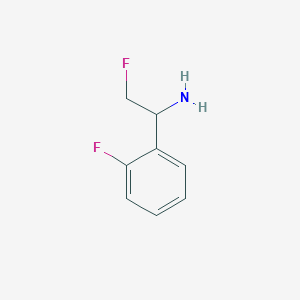
![6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one](/img/structure/B13049712.png)
